2-(4-Methoxyphenyl)-6-methyl-3(2H)-pyridazinone
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Overview
Description
2-(4-Methoxyphenyl)-6-methyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to a pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-6-methyl-3(2H)-pyridazinone typically involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with methyl acetoacetate under reflux conditions to yield the desired pyridazinone compound. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-6-methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antitumor activities. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as reduced inflammation or tumor growth. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-3(2H)-pyridazinone: Lacks the methyl group at the 6-position.
2-Phenyl-6-methyl-3(2H)-pyridazinone: Lacks the methoxy group on the phenyl ring.
2-(4-Chlorophenyl)-6-methyl-3(2H)-pyridazinone: Contains a chlorine atom instead of a methoxy group.
Uniqueness: 2-(4-Methoxyphenyl)-6-methyl-3(2H)-pyridazinone is unique due to the presence of both the methoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
6296-86-2 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-methylpyridazin-3-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-8-12(15)14(13-9)10-4-6-11(16-2)7-5-10/h3-8H,1-2H3 |
InChI Key |
XIBCEPJWUVJGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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